

managing solubility issues of 3,6,9-Trioxaundecanedioic acid

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Compound of Interest

Compound Name: 3,6,9-Trioxaundecanedioic acid

Cat. No.: B1679198

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Technical Support Center: 3,6,9-Trioxaundecanedioic Acid

Welcome to the technical support center for **3,6,9-Trioxaundecanedioic acid** (CAS: 13887-98-4). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot potential solubility challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of **3,6,9-Trioxaundecanedioic acid?**

A1: **3,6,9-Trioxaundecanedioic acid** is a hydrophilic molecule with good solubility in a variety of polar solvents. Its structure, which includes two carboxylic acid groups and three ether linkages, allows for extensive hydrogen bonding.[1] It is readily soluble in water, DMSO, DMF, and DCM.[2][3][4] Some studies describe its solubility in water as practically unlimited at room temperature.[1]

Q2: How does pH affect the solubility of this compound?

A2: The pH of the solution significantly impacts the solubility of **3,6,9-Trioxaundecanedioic acid**. The molecule has two carboxylic acid groups with a predicted first acid dissociation constant (pKa1) of approximately 3.09.[1][2] At a pH above this pKa, the carboxylic acid groups



will deprotonate, forming a more polar dianionic species. This deprotonated form exhibits enhanced aqueous solubility.[1] Therefore, increasing the pH of aqueous solutions can be an effective strategy to improve its solubility, particularly at high concentrations.

Q3: Are there any known incompatibilities with common solvents?

A3: While generally soluble in polar solvents, issues can arise. For instance, when using DMSO, it is crucial to use a fresh, anhydrous grade. DMSO is hygroscopic, and absorbed moisture can potentially reduce the solubility of the compound.[5] In nonpolar organic solvents, the solubility is expected to be limited due to the hydrophilic nature of the molecule.

Q4: What is the appearance of **3,6,9-Trioxaundecanedioic acid**?

A4: At room temperature (20°C), **3,6,9-Trioxaundecanedioic acid** exists as a liquid.[1][2] Some suppliers may provide it as a viscous liquid or a solid-liquid mixture.[3][6]

Q5: How can this compound be used to improve the solubility of other molecules?

A5: **3,6,9-Trioxaundecanedioic acid** is frequently used as a hydrophilic polyethylene glycol (PEG) linker.[2][7] By conjugating it to poorly soluble drugs or molecules, it can enhance their overall water solubility and bioavailability.[4] This is a common strategy in the development of PROTACs and other drug delivery systems.[4][7]

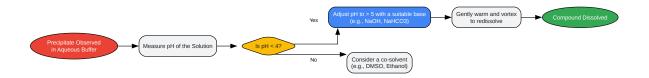
Troubleshooting Guide

This guide addresses specific issues that may be encountered when working with **3,6,9- Trioxaundecanedioic acid**.

Issue 1: Precipitate Formation in Aqueous Buffers

- Problem: A precipitate forms when dissolving the compound in an aqueous buffer, especially at high concentrations.
- Possible Cause: The pH of the buffer is close to or below the pKa of the carboxylic acid groups, leading to the less soluble protonated form.
- Solution Workflow:



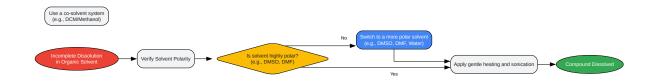


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Caption: Workflow for addressing precipitation in aqueous buffers.

Issue 2: Incomplete Dissolution in Organic Solvents

- Problem: The compound does not fully dissolve in an organic solvent.
- Possible Cause: The chosen solvent may not be sufficiently polar. While soluble in DCM, its solubility in less polar solvents is limited.
- Solution Workflow:



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Caption: Troubleshooting incomplete dissolution in organic solvents.

Data Summary Physicochemical Properties



Property	Value	Reference
Molecular Formula	C8H14O7	[1]
Molecular Weight	222.19 g/mol	[1]
Appearance	Liquid at 20°C	[1][2]
pKa ₁ (Predicted)	3.09 ± 0.10	[1][2]
Density	~1.3 g/mL at 20°C	[2][7]
Boiling Point	443.7 ± 30.0 °C	[1][2]

Solubility Data

Solvent	Reported Solubility	Reference
Water	> 100 mg/mL; Unlimited at 20°C	[1]
DMSO	Soluble; 44 mg/mL	[1][5]
Dichloromethane (DCM)	Soluble	[2][3][4]
Dimethylformamide (DMF)	Soluble	[2][3][4]
Ethanol	44 mg/mL	[5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution

This protocol describes how to prepare a concentrated stock solution of **3,6,9- Trioxaundecanedioic acid** in an aqueous buffer, leveraging pH adjustment to ensure complete dissolution.

- Materials:
 - o 3,6,9-Trioxaundecanedioic acid



- Deionized water or desired buffer (e.g., PBS)
- 1 M NaOH or other suitable base
- pH meter
- Volumetric flasks and pipettes
- Stir plate and stir bar
- Procedure:
 - 1. Weigh the desired amount of **3,6,9-Trioxaundecanedioic acid**.
 - 2. Add approximately 80% of the final volume of deionized water or buffer to a beaker with a stir bar.
 - 3. Slowly add the weighed compound to the liquid while stirring.
 - 4. Measure the initial pH of the solution. It will likely be acidic.
 - 5. Slowly add 1 M NaOH dropwise while monitoring the pH. Continue adding base until the pH is above 5.0, ensuring the compound fully dissolves.
 - 6. Once dissolved, transfer the solution to a volumetric flask.
 - 7. Rinse the beaker with a small amount of the buffer and add it to the volumetric flask.
 - 8. Bring the solution to the final desired volume with the buffer.
 - 9. Sterile filter if required for downstream applications.

Protocol 2: General Dissolution Method for Organic Solvents

This protocol provides a general method for dissolving **3,6,9-Trioxaundecanedioic acid** in common polar organic solvents.

Materials:



- 3,6,9-Trioxaundecanedioic acid
- Anhydrous DMSO, DMF, or DCM
- Vortex mixer
- Sonicator bath
- Procedure:
 - 1. Weigh the desired amount of **3,6,9-Trioxaundecanedioic acid** into a suitable vial.
 - 2. Add the required volume of the chosen anhydrous organic solvent.
 - 3. Vortex the mixture for 1-2 minutes.
 - 4. If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (to 30-40°C) can be applied concurrently if necessary.
 - 5. Visually inspect for complete dissolution. Repeat sonication if needed.
 - 6. Store the solution appropriately, protected from moisture, especially for DMSO solutions. [5]

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